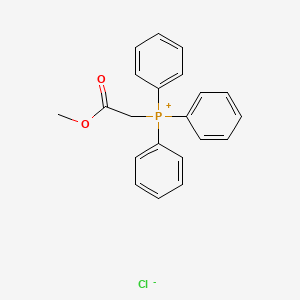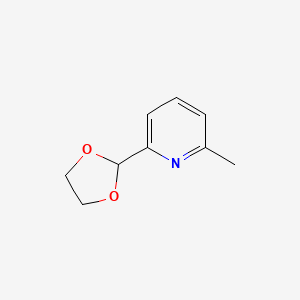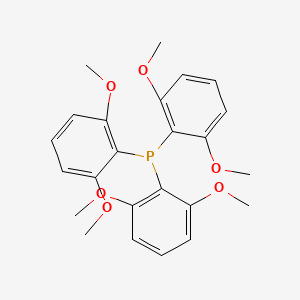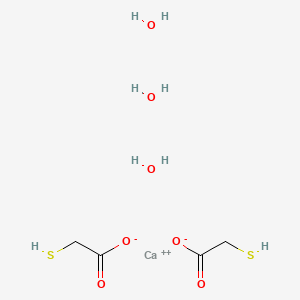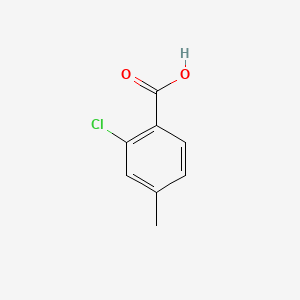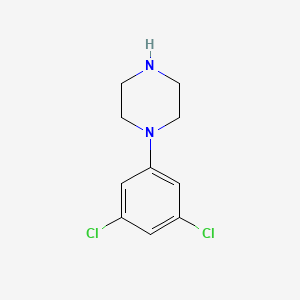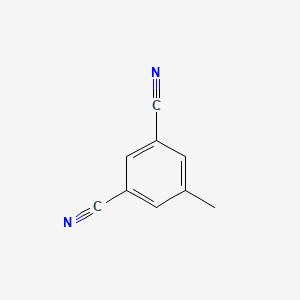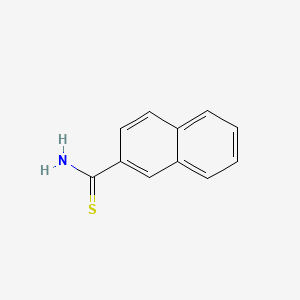
Naphthalene-2-carbothioamide
Vue d'ensemble
Description
Naphthalene-2-carbothioamide is a compound that contains 22 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It also contains a total of 23 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .
Synthesis Analysis
This compound can be synthesized through various methods . For instance, it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the use of hydrogen chloride and O,S-diethyl-dithiophosphoric acid in ethyl acetate at ambient temperature .Molecular Structure Analysis
The this compound molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Physical And Chemical Properties Analysis
Naphthalene, a related compound, has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ . It is insoluble in water but soluble in organic solvents . It is an aromatic compound with delocalized electrons and undergoes electrophilic substitution reactions easily .Applications De Recherche Scientifique
Anticancer Applications
- Anticancer Activity and Kinase Inhibition : Compounds with 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide skeletons exhibited significant cytotoxicities against cancer cell lines, inhibiting aurora kinases A and B. This was confirmed through various biological experiments, including flow cytometry and western blotting analysis (Lee et al., 2016).
- Anticancer Activity Against Colorectal Cancer : Derivatives of 2-pyrazolinyl-1-carbothioamide showed cytotoxic effects against HCT116 human colon cancer cell lines. The compound with the lowest GI50 value underwent further biological studies, revealing inhibitory activity against Abelson murine leukemia viral oncogene homolog 1 (Abl 1) tyrosine kinase (Kim et al., 2017).
Chemical Sensing and Imaging
- Chemosensor for Metal Ions : A derivative, (Z)-2-(naphthalen-2-ylmethylene)-N-phenylhydrazinecarbothioamide (R1), acted as a colorimetric and fluorescent sensor for F− and Cu2+/Hg2+ ions. It was also applied to bioimaging of Cu2+ ions in macrophage cells (Udhayakumari & Velmathi, 2015).
Other Applications
- NMR Spectral Assignments : Studies on chalcones bearing pyrazoline–carbothioamide groups provided insights into the structural modifications of chalcones, leading to potential applications in cancer treatment and antimicrobial activities (Yoon et al., 2013).
- Biological Activity of Heterocyclic Compounds : Derivatives like 3-((1-(naphthalene-2-yl) ethylidene) amino)-2-thioxo-imidazolidin–4-one showed notable antibacterial activity against various bacterial strains, demonstrating the potential for developing new antimicrobial agents (Neshan et al., 2019).
Safety and Hazards
Orientations Futures
Naphthalene derivatives have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . They have been used in the construction of diverse bioactive heterocyclic scaffold . Future research could focus on the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mécanisme D'action
Target of Action
Naphthalene-2-carbothioamide is a complex compound with a variety of potential targets. Compounds with similar structures have been shown to interact with various biological targets, suggesting that this compound may have a broad range of potential targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules . Therefore, it is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, naphthalene and its derivatives have been shown to be involved in the degradation pathways of certain bacteria .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level, such as inhibiting cell growth . Therefore, it is plausible that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
Naphthalene-2-carbothioamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to exhibit cell growth inhibitory effects against cisplatin-resistant A2780/Cis ovarian cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
naphthalene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJZFKITDDUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384159 | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6967-89-1 | |
| Record name | 6967-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




